molecular formula C17H24O4 B5011503 2-[2-ethyl-4-(4-methoxyphenyl)-2-methyloxan-4-yl]acetic acid

2-[2-ethyl-4-(4-methoxyphenyl)-2-methyloxan-4-yl]acetic acid

Cat. No.: B5011503
M. Wt: 292.4 g/mol
InChI Key: HLGMPFVKTVGBFG-UHFFFAOYSA-N
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Description

2-[2-ethyl-4-(4-methoxyphenyl)-2-methyloxan-4-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes an oxane ring substituted with ethyl, methoxyphenyl, and methyloxan groups

Properties

IUPAC Name

2-[2-ethyl-4-(4-methoxyphenyl)-2-methyloxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-4-16(2)12-17(9-10-21-16,11-15(18)19)13-5-7-14(20-3)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGMPFVKTVGBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(CCO1)(CC(=O)O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-ethyl-4-(4-methoxyphenyl)-2-methyloxan-4-yl]acetic acid typically involves multi-step organic reactions. One common method includes the formation of the oxane ring through cyclization reactions, followed by the introduction of the ethyl and methoxyphenyl groups via substitution reactions. The final step often involves the addition of the acetic acid moiety under acidic or basic conditions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to accelerate the reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2-ethyl-4-(4-methoxyphenyl)-2-methyloxan-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-[2-ethyl-4-(4-methoxyphenyl)-2-methyloxan-4-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[2-ethyl-4-(4-methoxyphenyl)-2-methyloxan-4-yl]acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the oxane ring and other substituents.

    Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: Contains a similar methoxyphenyl group but differs in the overall structure and functional groups.

Uniqueness

2-[2-ethyl-4-(4-methoxyphenyl)-2-methyloxan-4-yl]acetic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

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